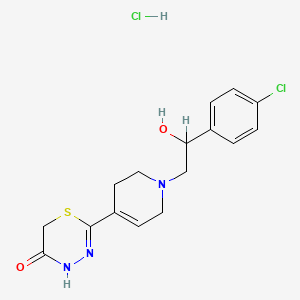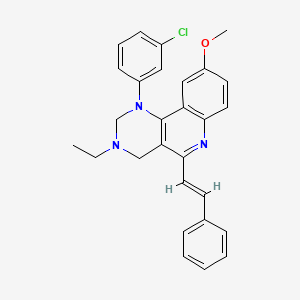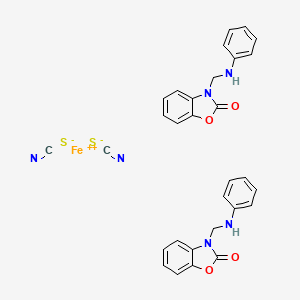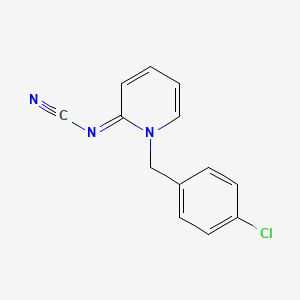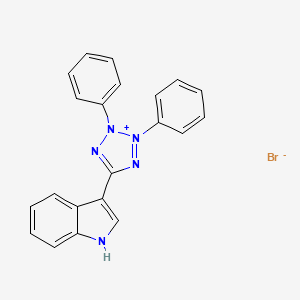
2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a tetrazolium ring, which is a five-membered ring containing four nitrogen atoms, and an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide typically involves the reaction of 2,3-diphenyl-2H-tetrazolium chloride with 1H-indole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinonoid structures.
Reduction: It can be reduced to form formazan derivatives, which are often used in biological assays.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Formazan derivatives.
Substitution: Various substituted tetrazolium compounds.
Aplicaciones Científicas De Investigación
2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in cell viability assays, where it is reduced to formazan by living cells, indicating metabolic activity.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.
Industry: Utilized in the development of sensors and other analytical devices.
Mecanismo De Acción
The mechanism of action of 2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide involves its reduction to formazan by cellular enzymes, such as dehydrogenases. This reduction process is often used to assess cell viability and metabolic activity. The compound interacts with specific molecular targets within the cell, leading to the formation of a colored formazan product, which can be quantified spectrophotometrically.
Comparación Con Compuestos Similares
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Commonly used in cell viability assays.
2,3,5-Triphenyltetrazolium chloride (TTC): Used in plant physiology and microbiology.
XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Used in cell proliferation assays.
Uniqueness
2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide is unique due to its specific structure, which combines a tetrazolium ring with an indole moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research.
Propiedades
Número CAS |
87582-46-5 |
|---|---|
Fórmula molecular |
C21H16BrN5 |
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
3-(2,3-diphenyltetrazol-2-ium-5-yl)-1H-indole;bromide |
InChI |
InChI=1S/C21H16N5.BrH/c1-3-9-16(10-4-1)25-23-21(24-26(25)17-11-5-2-6-12-17)19-15-22-20-14-8-7-13-18(19)20;/h1-15,22H;1H/q+1;/p-1 |
Clave InChI |
FKBDRCJPXCHYLO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CNC5=CC=CC=C54.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


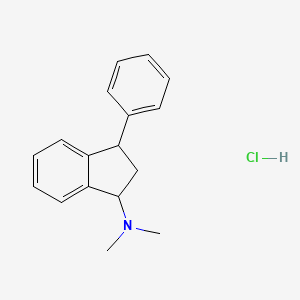
![Dimethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate](/img/structure/B12711675.png)
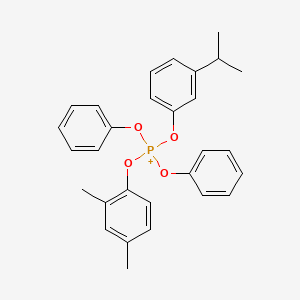
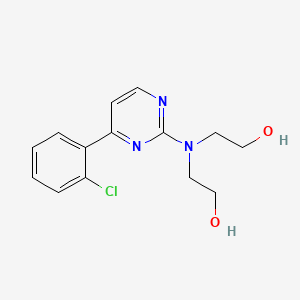


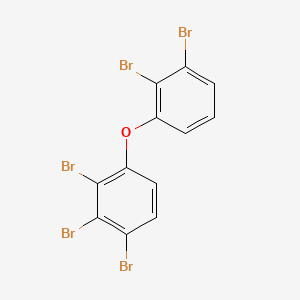
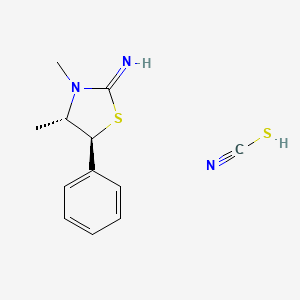
![7-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12711711.png)
